The primary source of 17-hydroxypregnenolone sulfate is the adrenal cortex, where it is produced from pregnenolone through enzymatic hydroxylation. In pregnant women, the maternal adrenal glands contribute significantly to its levels, while fetal adrenal glands are also a notable source during gestation .
17-Hydroxypregnenolone sulfate belongs to the class of steroid hormones. It is classified as a C21 steroid due to its structure, which contains 21 carbon atoms. This compound is categorized under the group of sulfated steroids, which are known for their solubility in water and biological activity.
The synthesis of 17-hydroxypregnenolone sulfate involves the enzymatic conversion of pregnenolone by specific hydroxylases followed by sulfation. The key enzymes involved include:
The synthesis typically occurs in two stages:
The molecular formula for 17-hydroxypregnenolone sulfate is C21H34O5S. Its structure features a steroid backbone with a hydroxyl group at position 17 and a sulfate group attached to one of its hydroxyl groups.
17-Hydroxypregnenolone sulfate participates in several biochemical reactions:
These reactions are essential for steroidogenesis and are influenced by factors such as enzyme availability and hormonal regulation .
The mechanism of action for 17-hydroxypregnenolone sulfate primarily involves its role as a precursor in steroid hormone synthesis. Upon release into circulation, it can be converted into more biologically active steroids that regulate various physiological processes.
Research indicates that alterations in levels of this compound may correlate with conditions such as congenital adrenal hyperplasia and polycystic ovary syndrome, highlighting its significance in endocrine function .
17-Hydroxypregnenolone sulfate has several applications in clinical and research settings:
17-Hydroxypregnenolone sulfate (17-OHPregS) is a sulfated steroid derivative with the chemical formula C₂₁H₃₂O₆S and a molecular weight of 412.54 g/mol [1] [5]. Its structure features a Δ⁵-unsaturated bond (between C5-C6), a 3β-sulfate ester group, and a 17α-hydroxyl group. The sulfate moiety at C3 significantly enhances its water solubility compared to unconjugated steroids, facilitating transport in aqueous biological fluids like blood [1] [10]. The stereochemistry at C17 (α-hydroxyl configuration) is crucial for its function as a substrate for downstream enzymes, particularly in the Δ⁵ pathway of androgen synthesis. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the characteristic sulfate ester peak at ~680 cm⁻¹ in infrared spectroscopy and a molecular ion peak at m/z 412.191959446 in high-resolution mass spectrometry [1] [5].
The biosynthesis of 17-OHPregS involves two key enzymatic steps:
17α-Hydroxylation: Catalyzed by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), this microsomal enzyme converts pregnenolone sulfate (PregS) to 17α-hydroxypregnenolone sulfate (17-OHPregS) [2] [8]. CYP17A1 exhibits dual functionality: its 17α-hydroxylase activity dominates in the adrenal zona fasciculata, while its 17,20-lyase activity (which cleaves the C17-C20 bond to produce dehydroepiandrosterone sulfate, DHEAS) is more pronounced in the adrenal zona reticularis and gonads [2] [7].
Sulfoconjugation: Mediated by cytosolic sulfotransferases (SULT2A1), which transfer a sulfate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of 17α-hydroxypregnenolone (17-OHPreg) [10]. Notably, direct sulfation of 17-OHPreg is not the sole pathway; studies demonstrate that 17-OHPregS can also be synthesized via CYP17A1-mediated hydroxylation of preformed PregS, bypassing the unconjugated intermediate [8] [10].
17-OHPregS derives from two primary precursors:
Table 1: Key Enzymes in 17-OHPregS Biosynthesis
Enzyme | Gene | Reaction | Tissue Localization |
---|---|---|---|
CYP17A1 | CYP17A1 | PregS → 17-OHPregS; 17-OHPregS → DHEAS | Adrenal, Gonads |
Sulfotransferase 2A1 | SULT2A1 | 17-OHPreg → 17-OHPregS | Liver, Adrenals, Peripheral Tissues |
Table 2: Tissue-Specific Contributions to 17-OHPregS Synthesis
Tissue | Primary Role | Key Features |
---|---|---|
Adrenal Cortex | Major site of de novo synthesis | - Fetal zone dominance - ACTH-regulated - High [17-OHPregS] in cord blood |
Gonads | Direct synthesis from PregS | - Boar testes: High CYP17A1 lyase activity - Human ovaries: Elevated in PCOS hyperandrogenemia |
Liver | Peripheral sulfation of 17-OHPreg | - Minor pathway - SULT2A1 dependent |
Placenta | Modulates fetal-maternal steroid exchange | - Sulfatase activity cleaves sulfates - Impacts maternal serum levels |
Developmental Dynamics: Preterm infants exhibit markedly high 17-OHPregS levels (up to 9,799 ng/dL at 26–28 weeks gestation), declining to <277 ng/dL by age 3–6 years due to adrenal zona reticularis involution [9] [10]. Adults maintain stable levels (31–455 ng/dL), with slight sex differences (males: 55–455 ng/dL; females: 31–455 ng/dL) [9].
Regulatory Factors:
Quantitative Significance: Adrenal production accounts for ~3.7 mg/24 hours in fetuses, with minimal placental transfer to the mother [3]. In adults, serum 17-OHPregS concentrations are consistently ~3-fold higher than free 17-OHPreg across all age groups, reflecting efficient sulfation or direct sulfated pathway activity [10].
Table 3: Developmental Changes in Serum 17-OHPregnenolone Sulfate Levels
Age Group | 17-OHPregS Reference Range (ng/dL) | Key Notes |
---|---|---|
Preterm (26-28 weeks) | 1,219 - 9,799 | Peak levels due to fetal adrenal activity & stress |
Term Newborns (1-5 mo) | 229 - 3,104 | Gradual decline post-birth |
Children (3-6 yrs) | < 277 | Nadir during childhood |
Adolescents (Tanner V) | 35 - 478 (M); < 413 (F) | Sex differences emerge |
Adults (≥18 yrs) | 55 - 455 (M); 31 - 455 (F) | Stable levels reflecting basal adrenal/gonadal function |
Source: Adapted from Mayo Clinic Laboratories [9]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: